5-Ethynyl-benzo[1,3]dioxole
Overview
Description
5-Ethynyl-benzo[1,3]dioxole is an organic compound with the molecular formula C₉H₆O₂. It is a derivative of benzo[1,3]dioxole, featuring an ethynyl group at the 5-position.
Mechanism of Action
Target of Action
Benzodioxole derivatives have been evaluated for their cytotoxic activity against various cancer cell lines
Mode of Action
It’s worth noting that benzodioxole derivatives have shown significant antitumor activity, with probable mechanisms due to egfr inhibition, apoptosis, dna binding, tyrosinase inhibition, and her-2 inhibition .
Biochemical Pathways
Benzodioxole derivatives have been associated with various biological effects including anticancer
Result of Action
Benzodioxole derivatives have shown anticancer activity, with some compounds inducing cell cycle arrest and apoptosis in cancer cells
Biochemical Analysis
Biochemical Properties
5-Ethynyl-benzo[1,3]dioxole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and function . For instance, it can act as a substrate or inhibitor for certain enzymes, thereby modulating their catalytic activity. The interactions between this compound and these biomolecules are often characterized by binding affinities and specific molecular interactions that can alter the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cell lines such as HeLa, Caco-2, and Hep3B, this compound derivatives have shown cytotoxic activity, leading to cell cycle arrest and apoptosis . These effects are mediated through the modulation of signaling pathways and the regulation of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo chemical degradation, which can affect its potency and efficacy. In in vitro studies, the stability of this compound is often assessed under various conditions to determine its shelf life and optimal storage conditions . Long-term exposure to the compound can also lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, this compound can exhibit toxic or adverse effects, including tissue damage and organ toxicity . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities . Understanding the metabolic pathways of this compound is essential for elucidating its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of this compound can influence its biological activity and therapeutic efficacy, making it important to study these processes in detail.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various cellular environments . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-benzo[1,3]dioxole typically involves the reaction of 3,4-methylenedioxyphenylacetylene with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of 3,4-methylenedioxyiodobenzene with acetylene in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-benzo[1,3]dioxole undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzo[1,3]dioxole derivatives.
Scientific Research Applications
5-Ethynyl-benzo[1,3]dioxole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-benzo[1,3]dioxole
- 5-Bromo-benzo[1,3]dioxole
- 5-Nitro-benzo[1,3]dioxole
Uniqueness
5-Ethynyl-benzo[1,3]dioxole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzo[1,3]dioxole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-ethynyl-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h1,3-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXCRJLWEKHZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205771 | |
Record name | 5-Ethynylbenzo-1,3-dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57134-53-9 | |
Record name | 5-Ethynyl-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57134-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethynylbenzo-1,3-dioxole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057134539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethynylbenzo-1,3-dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethynylbenzo-1,3-dioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Ethynyl-1,3-benzodioxole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5TCC7VX7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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